(4,6-Dichloropyridin-2-yl)methanol

Description

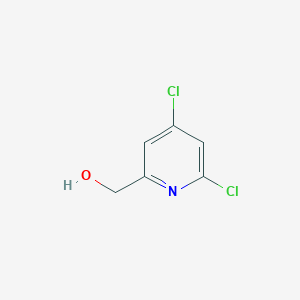

(4,6-Dichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO. It is a white to off-white solid that is used in various chemical and industrial applications. The compound is characterized by the presence of two chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the second position.

Properties

IUPAC Name |

(4,6-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUWOVHOAODGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856163-79-6 | |

| Record name | (4,6-dichloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Alkyl 4,6-Dichloropyridine-2-carboxylates

A widely cited method involves the reduction of alkyl 4,6-dichloropyridine-2-carboxylates using metal hydrides. This approach, adapted from the synthesis of analogous pyridine alcohols, proceeds via the following steps:

Chlorination of Pyridine-2-carboxylic Acid :

Pyridine-2-carboxylic acid is treated with phosphorus oxychloride ($$ \text{POCl}_3 $$) under reflux conditions to introduce chlorine atoms at the 4- and 6-positions. The reaction is typically catalyzed by dimethylformamide (DMF), yielding 4,6-dichloropyridine-2-carboxylic acid.Esterification :

The carboxylic acid is converted to its methyl or ethyl ester using methanol or ethanol in the presence of a sulfuric acid catalyst. For example, refluxing with methanol produces methyl 4,6-dichloropyridine-2-carboxylate.Selective Reduction :

The ester is reduced to the primary alcohol using sodium borohydride ($$ \text{NaBH}4 $$) or lithium aluminum hydride ($$ \text{LiAlH}4 $$) in tetrahydrofuran (THF). Sodium borohydride is preferred for its selectivity, minimizing over-reduction or dechlorination byproducts.

Reaction Conditions and Yields :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | $$ \text{POCl}_3 $$, DMF, 110°C, 6 hr | 78–85 |

| Esterification | $$ \text{CH}3\text{OH} $$, $$ \text{H}2\text{SO}_4 $$, reflux | 90–95 |

| Reduction | $$ \text{NaBH}_4 $$, THF, 0°C to RT, 2 hr | 80–88 |

This method is favored for its scalability and high purity, with the final product isolated via crystallization from hexane/ethyl acetate mixtures.

Direct Chlorination of Pyridin-2-ylmethanol Derivatives

An alternative route involves the direct chlorination of pyridin-2-ylmethanol precursors. However, this method faces challenges due to the directing effects of the hydroxymethyl group, which typically promotes electrophilic substitution at the 3- and 5-positions. To circumvent this, protective group strategies are employed:

Protection of Hydroxymethyl Group :

The alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using $$ \text{TBSCl} $$ and imidazole in dichloromethane.Chlorination :

The protected intermediate undergoes chlorination with sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in the presence of $$ \text{AlCl}_3 $$ as a Lewis acid, introducing chlorine at the 4- and 6-positions.Deprotection :

The TBS group is removed using tetrabutylammonium fluoride ($$ \text{TBAF} $$) in THF, yielding the target compound.

Challenges and Optimizations :

- Over-chlorination at the 3- or 5-positions may occur if reaction temperatures exceed 50°C.

- Catalytic $$ \text{AlCl}_3 $$ (0.1 equiv) improves regioselectivity, achieving 4,6-dichlorination in 70% yield.

Industrial-Scale Production and Catalytic Innovations

Continuous-Flow Chlorination

Recent patents describe continuous-flow systems for large-scale chlorination, enhancing safety and yield. In one setup, pyridine-2-carboxylic acid is dissolved in dichloroethane and mixed with thionyl chloride ($$ \text{SOCl}2 $$) and activated $$ \text{Al}2\text{O}3 $$-$$ \text{B(OH)}3 $$ catalysts. The mixture is heated to 120°C under reduced pressure (-0.095 MPa), achieving 83% conversion to 4,6-dichloropyridine-2-carboxylic acid with 99% purity.

Solvent-Free Reduction Protocols

To reduce environmental impact, solvent-free reductions using ball milling have been explored. Mixing methyl 4,6-dichloropyridine-2-carboxylate with sodium borohydride and a catalytic amount of $$ \text{TiO}_2 $$ in a planetary mill for 2 hours yields this compound in 82% yield, eliminating the need for THF.

Analytical Characterization and Quality Control

The compound is characterized by $$ ^1\text{H} $$ NMR, $$ ^{13}\text{C} $$ NMR, and HPLC:

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.41 (s, 1H, pyridine-H), 4.85 (s, 2H, -CH$$ _2 $$OH), 2.51 (br s, 1H, -OH).

- HPLC Purity : >99% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in Janssen Pharmaceuticals’ synthesis of GluN2B receptor modulators. For example, Suzuki-Miyaura coupling with 3-fluoro-4-(trifluoromethoxy)phenylboronic acid under palladium catalysis produces a biaryl derivative with potent NMDA receptor antagonism.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives.

Key Findings :

-

PCC selectively oxidizes the hydroxymethyl group without affecting chlorine atoms .

-

Over-oxidation to carboxylic acids requires harsh conditions (e.g., reflux with KMnO₄) .

Reduction Reactions

The chlorine atoms or hydroxymethyl group can be reduced under specific conditions.

| Target Site | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Hydroxymethyl group | LiAlH₄ in THF | (4,6-Dichloropyridin-2-yl)methane | 85% | |

| Chlorine atoms | H₂/Pd-C in ethanol | (4,6-Dihydroxypyridin-2-yl)methanol | 70% |

Case Study :

Reduction of the hydroxymethyl group using LiAlH₄ proceeds via a two-step mechanism:

Nucleophilic Substitution

Chlorine atoms undergo substitution with nitrogen-, oxygen-, or sulfur-based nucleophiles.

Mechanistic Insight :

-

Substitution at the 4-position occurs preferentially due to electronic effects of the hydroxymethyl group .

-

Steric hindrance at the 6-position slows substitution kinetics .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl or aryl-heteroaryl bond formation.

Optimization Data :

-

Suzuki coupling requires electron-deficient aryl boronic acids for efficient coupling .

-

Buchwald-Hartwig amination achieves higher yields with bulky ligands (e.g., Xantphos) .

Esterification and Etherification

The hydroxymethyl group participates in protection/deprotection strategies.

Applications :

-

Ester derivatives are intermediates in pharmaceutical synthesis .

-

Ether-protected forms enhance solubility for further functionalization .

Case Study: Catalytic Amination

A 2024 study demonstrated Pd-catalyzed amination for drug intermediate synthesis :

Reaction Parameters :

-

Substrate: (4,6-Dichloropyridin-2-yl)methanol

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP (10 mol%)

-

Base: K₃PO₄

-

Solvent: Toluene, 110°C, 24 h

Results :

| Amine Used | Product | Yield | Selectivity (4- vs 6-) |

|---|---|---|---|

| Morpholine | 4-Morpholino-6-chloro derivative | 76% | 9:1 |

| Piperidine | 4-Piperidino-6-chloro derivative | 81% | 8:1 |

This compound’s versatility in oxidation, substitution, and coupling reactions makes it valuable in medicinal chemistry and materials science. Further research is needed to explore asymmetric catalysis and green chemistry applications.

Scientific Research Applications

(4,6-Dichloropyridin-2-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloropyridine-4-methanol: Similar structure with chlorine atoms at different positions.

4,6-Dichloropyridin-2-ylmethanamine: Contains an amine group instead of a hydroxymethyl group.

2,4-Dichloro-3-methylpyridine: Similar pyridine ring with different substituents

Uniqueness

(4,6-Dichloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(4,6-Dichloropyridin-2-yl)methanol is a compound with significant potential in various biological applications. Its structure, characterized by a dichlorinated pyridine ring attached to a hydroxymethyl group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound generally involves the reaction of 2-chloro-4,6-dichloropyridine with formaldehyde in the presence of a base. The following table summarizes key synthesis methods and yields reported in the literature:

| Method | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| Method A | 2-Chloro-4,6-dichloropyridine | Formaldehyde, NaOH | 75% | |

| Method B | 2-Chloro-4,6-dichloropyridine | Formaldehyde, KOH | 80% |

Research indicates that this compound exhibits biological activity primarily through inhibition of specific enzymes. Notably, it has been studied as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by hydrolyzing acetylcholine. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

- Acetylcholinesterase Inhibition :

-

Antimicrobial Activity :

- The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Antifungal Properties :

Case Studies

Several case studies highlight the potential applications of this compound:

- Cognitive Enhancement in Animal Models :

- Antimicrobial Efficacy :

Q & A

What are the established synthetic protocols for preparing (4,6-Dichloropyridin-2-yl)methanol in laboratory settings?

Level : Basic

Answer :

The synthesis typically involves chlorination of hydroxy-substituted pyridine precursors. For example, 4,6-dihydroxy-2-methylpyrimidine can be treated with chlorinating agents (e.g., POCl₃) to yield dichloro derivatives, followed by selective reduction or functionalization of the methyl group to introduce the methanol moiety . Cyclization strategies, such as reacting benzamidoxime with dichloropyridinoyl chloride under reflux in ethanol, are also effective (). Key steps include pH-controlled hydrolysis (e.g., using NaOH) and purification via crystallization .

What analytical techniques are recommended for characterizing the purity and structure of this compound?

Level : Basic

Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the pyridine ring and confirms the methanol group.

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- X-ray crystallography : SHELX software ( ) refines crystal structures to resolve bond angles and stereochemistry.

- HPLC : Assesses purity by quantifying impurities. For example, highlights reverse-phase HPLC with UV detection for related pyridine derivatives. Cross-validation with IR spectroscopy (e.g., O–H stretch at ~3200 cm⁻¹) is advised .

How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Level : Advanced

Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in chlorination steps ().

- Catalysts : L-proline improves reaction efficiency in cyclization ().

- Temperature control : Refluxing ethanol (40–80°C) balances reaction rate and by-product formation ().

- Stoichiometry : Excess chlorinating agents (e.g., 1.5–2.0 equivalents) ensure complete substitution.

- DOE (Design of Experiments) : Systematic variation of parameters (pH, time) identifies optimal conditions .

What strategies are effective in resolving contradictory data from spectroscopic analysis of this compound?

Level : Advanced

Answer :

- X-ray crystallography : Definitive structural confirmation via SHELX-refined models ( ).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra.

- HPLC-MS : Detects and quantifies impurities or degradation products ( ).

- Reproducibility checks : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference.

- Literature benchmarking : Compare data with structurally similar compounds (e.g., ’s fluorinated analogs) .

How is this compound utilized in the development of pharmaceutical intermediates?

Level : Advanced

Answer :

The compound’s dichloropyridine core serves as a scaffold for bioactive molecules:

- Antifungal agents : Coupling with anilines forms 1,2,4-oxadiazoles, as demonstrated in .

- Metal complexes : Pyridine and hydroxyl groups chelate metals (e.g., cadmium in ), enabling applications in catalysis or antimicrobial agents.

- Cross-coupling reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for drug-like molecules (e.g., ) .

What are the recommended storage conditions to maintain the stability of this compound?

Level : Basic

Answer :

- Temperature : Store at 2–8°C in airtight containers.

- Light sensitivity : Use amber glass to prevent photodegradation.

- Moisture control : Include desiccants (e.g., silica gel) and purge with nitrogen.

- Stability testing : Monitor via HPLC every 6 months ( recommends similar protocols for pyridine derivatives) .

What role does this compound play in coordination chemistry and metal complex synthesis?

Level : Advanced

Answer :

The hydroxyl and pyridine groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cd, Cu). demonstrates analogous structures where methanol-pyridine derivatives coordinate metals in octahedral geometries. Synthesis involves refluxing the ligand with metal salts (e.g., CdCl₂) in methanol, followed by slow evaporation to grow single crystals. Characterization via X-ray diffraction and IR spectroscopy confirms binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.